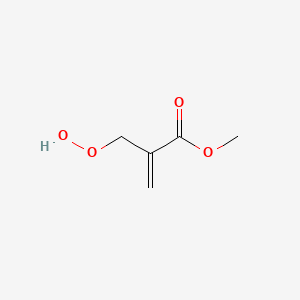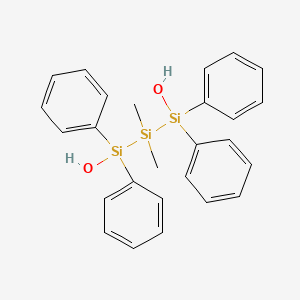
2,2-Dimethyl-1,1,3,3-tetraphenyltrisilane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-1,1,3,3-tetraphenyltrisilane-1,3-diol is a chemical compound that belongs to the class of organosilicon compounds It features a trisilane backbone with two hydroxyl groups attached to the first and third silicon atoms, and phenyl groups attached to the first and third silicon atoms as well
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1,1,3,3-tetraphenyltrisilane-1,3-diol typically involves the reaction of trichlorosilane with phenylmagnesium bromide to form the intermediate phenyltrichlorosilane. This intermediate is then reacted with dimethylchlorosilane in the presence of a catalyst such as platinum to form the desired trisilane compound. The final step involves the hydrolysis of the trisilane compound to introduce the hydroxyl groups, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2,2-Dimethyl-1,1,3,3-tetraphenyltrisilane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form silanones.
Reduction: The compound can be reduced to form silanes.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl or aryl halides can be used in the presence of a base.
Major Products Formed
Oxidation: Silanones and siloxanes.
Reduction: Silanes.
Substitution: Various substituted trisilane derivatives.
科学的研究の応用
2,2-Dimethyl-1,1,3,3-tetraphenyltrisilane-1,3-diol has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of advanced materials such as silicone-based polymers and resins.
作用機序
The mechanism of action of 2,2-Dimethyl-1,1,3,3-tetraphenyltrisilane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with target molecules, while the phenyl groups can engage in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Tetraphenylsilane: Similar structure but lacks the hydroxyl groups.
Dimethylsilane: Similar backbone but lacks the phenyl groups.
Trisiloxane: Contains a similar trisilane backbone but with oxygen atoms replacing some of the silicon atoms.
Uniqueness
2,2-Dimethyl-1,1,3,3-tetraphenyltrisilane-1,3-diol is unique due to the presence of both hydroxyl and phenyl groups, which confer distinct chemical and physical properties
特性
CAS番号 |
93973-01-4 |
|---|---|
分子式 |
C26H28O2Si3 |
分子量 |
456.8 g/mol |
IUPAC名 |
bis[hydroxy(diphenyl)silyl]-dimethylsilane |
InChI |
InChI=1S/C26H28O2Si3/c1-29(2,30(27,23-15-7-3-8-16-23)24-17-9-4-10-18-24)31(28,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22,27-28H,1-2H3 |
InChIキー |
CODLZAHLCIPWQM-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)([Si](C1=CC=CC=C1)(C2=CC=CC=C2)O)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,2-Ethanediamine, N-[3-[tris[(2-ethylhexyl)oxy]silyl]propyl]-](/img/structure/B14347518.png)
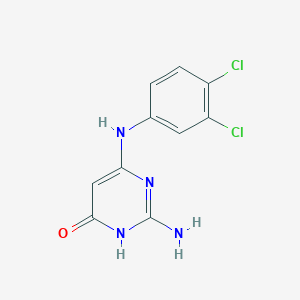

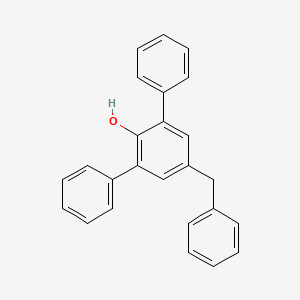
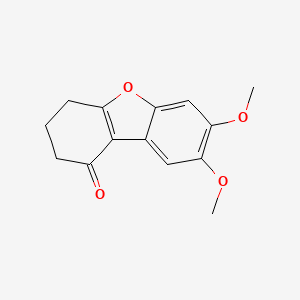
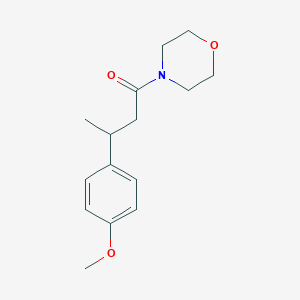
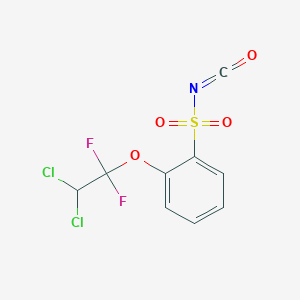
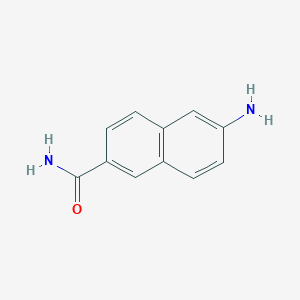
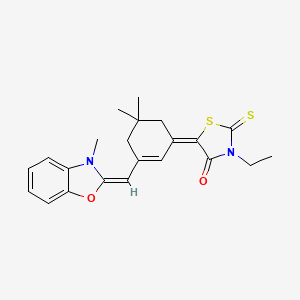
![1,1'-[1,2-Phenylenebis(oxy)]bis(2-cyanopyridin-1-ium) dibromide](/img/structure/B14347596.png)
![9-(Hept-1-YN-1-YL)-9-borabicyclo[3.3.1]nonane](/img/structure/B14347597.png)

